molecular formula C15H11F4N5O2S B11468668 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B11468668
M. Wt: 401.3 g/mol
InChI Key: JFMORUAQKLYKJQ-UHFFFAOYSA-N
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Description

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is a complex organic compound that features a pyrazolo[1,5-a][1,3,5]triazine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate hydrazine derivatives with triazine precursors . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the pyrazolo[1,5-a][1,3,5]triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and triazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl and triazine moieties allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is unique due to its specific combination of a pyrazolo[1,5-a][1,3,5]triazine core with fluorinated phenyl and trifluoroethyl groups. This unique structure imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C15H11F4N5O2S

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C15H11F4N5O2S/c16-9-3-1-8(2-4-9)10-5-21-24-12(10)22-13(23-14(24)26)27-6-11(25)20-7-15(17,18)19/h1-5H,6-7H2,(H,20,25)(H,22,23,26)

InChI Key

JFMORUAQKLYKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCC(F)(F)F)F

Origin of Product

United States

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